The compound 4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide, also known as CX-5461, is a synthetic molecule with significant biological activity. It is classified as an inhibitor of RNA polymerase I, which has potential applications in cancer therapy due to its ability to selectively target cancer cells.
The synthesis of CX-5461 involves several steps that utilize standard organic chemistry techniques. The main synthetic route includes the formation of the diazepane ring and subsequent modifications to introduce the pyrazine and thiazole moieties.
Technical Details:
CX-5461 has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is , indicating a substantial molecular weight of approximately 513.61 g/mol.
The structural representation can be visualized through various cheminformatics tools that depict its intricate arrangement, including:
CX-5461 undergoes various chemical reactions that are essential for its synthesis and potential modifications for enhanced efficacy or selectivity.
Technical Details:
CX-5461 exerts its antitumor effects primarily by inhibiting RNA polymerase I, which leads to reduced ribosomal RNA synthesis. This inhibition disrupts protein synthesis in rapidly dividing cancer cells, ultimately triggering apoptosis.
Research indicates that CX-5461 selectively targets cancer cells over normal cells due to differences in RNA polymerase I activity levels, making it a promising therapeutic agent in oncology .
CX-5461 has been studied extensively for its potential applications in cancer therapy. Its ability to inhibit RNA polymerase I makes it a candidate for treating various malignancies, particularly those characterized by high levels of ribosomal RNA synthesis.
Scientific Uses:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2